4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid
Description
4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid is a hydrazide derivative featuring a 4-methylbenzoyl group linked to a 4-oxobutanoic acid backbone via a hydrazine moiety. Its structure combines a hydrophobic aromatic moiety with a polar carboxylic acid terminus, enabling interactions with both hydrophobic pockets and hydrophilic regions of target proteins.
Properties
IUPAC Name |
4-[2-(4-methylbenzoyl)hydrazinyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8-2-4-9(5-3-8)12(18)14-13-10(15)6-7-11(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKPKNZPGGDVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid typically involves the reaction of 4-methylbenzoyl chloride with hydrazine to form 4-methylbenzoyl hydrazine. This intermediate is then reacted with succinic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .
Chemical Reactions Analysis
4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis studies.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hydrazino group is known to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 4-methyl group in the target compound is electron-donating, while chloro (e.g., 6c ) and methoxy () substituents alter electron density, influencing binding to biological targets .
- Steric Effects: Bulky groups like benzamido (6c) or phenoxy () may reduce conformational flexibility compared to the simpler methyl-substituted target compound .
Physical and Spectroscopic Properties
- Methoxy-substituted analogs () likely exhibit similar thermal stability due to comparable molecular weights .
- IR/NMR Data :
- The target compound’s hydrazine and carbonyl groups would show IR peaks at ~1660 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H), consistent with 6d (IR: 1702, 1661 cm⁻¹) .
- ¹H NMR of 6d includes signals for aromatic protons (δ 7.07–7.95 ppm) and a methyl group (δ 2.39 ppm), similar to the target compound’s expected spectrum .
Key Insights :
- 6c ’s higher inhibitory activity against soluble epoxide hydrolase (sEH) compared to urea-based inhibitors suggests that electron-withdrawing chloro substituents enhance enzyme binding .
Biological Activity
4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid is a chemical compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring a hydrazine moiety and an oxobutanoic acid functional group, allows it to interact with various biological targets, making it a subject of extensive research.
- Molecular Formula : C₁₂H₁₄N₂O₄
- Molar Mass : Approximately 250.25 g/mol
- Melting Point : 202-203 °C
- Boiling Point : Predicted at 577.2 °C
The biological activity of 4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid can be attributed to its ability to form stable complexes with metal ions and interact with specific enzymes or receptors. The hydrazinyl group is particularly notable for its potential to inhibit enzyme activity by forming covalent bonds with active sites, which can influence various biochemical processes such as cell division and apoptosis.
Antitumor Activity
Research has highlighted the compound's potential as an anti-tumor agent. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer cells. In a study, compounds of the class of 4-oxo-butenoic acid derivatives demonstrated promising anti-tumor properties, suggesting that 4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid may share similar mechanisms of action .
Inhibition of Prolyl Oligopeptidase (POP)
One of the most significant findings regarding this compound is its role as an inhibitor of prolyl oligopeptidase (POP), an enzyme involved in neuropeptide metabolism. Inhibition of POP has implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that the compound effectively reduces enzyme activity, which is crucial for understanding its potential therapeutic applications in neurodegenerative pathways .
Study on Antitumor Effects
A recent study focused on the synthesis and evaluation of various derivatives, including 4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid, for their anti-tumor activities. The results indicated that this compound exhibited significant cytotoxicity against breast carcinoma cell lines, with IC50 values comparable to established chemotherapeutic agents .
Neuroprotective Potential
In another investigation, the compound was assessed for its neuroprotective effects in models of oxidative stress-induced neurotoxicity. The results demonstrated that treatment with 4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid significantly reduced neuronal cell death and improved survival rates, indicating its potential utility in neuroprotection .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
